Methyl (3-hydroxyphenyl)carbamate
Overview
Description
“Methyl (3-hydroxyphenyl)carbamate” is an organic compound with the CAS number 13683-89-1 . It has a molecular weight of 167.16 and its IUPAC name is methyl 3-hydroxyphenylcarbamate .
Molecular Structure Analysis
The molecular formula of “Methyl (3-hydroxyphenyl)carbamate” is C8H9NO3 . Its structure includes a carbamate group (OC(O)NH2) attached to a 3-hydroxyphenyl group .Chemical Reactions Analysis
“Methyl (3-hydroxyphenyl)carbamate” can undergo various chemical reactions. For example, it can react with sodium azide in 86% polyphosphoric acid at 55–60°C to form methyl N-(3-amino-2-hydroxyphenyl)-carbamates .Physical And Chemical Properties Analysis
“Methyl (3-hydroxyphenyl)carbamate” is a powder with a melting point of 94-95°C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 249.8±23.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Chromene Derivatives
“Methyl N-(3-hydroxyphenyl)carbamate” is used in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment . The condensation of this compound with ethyl trifluoromethylacetoacetate, 2-methoxyethyl acetoacetate in the presence of conc. sulfuric acid, and also with acetonedicarboxylic acid formed in situ from citric acid under the action of conc. sulfuric acid afforded chromene derivatives .
Herbicide Research
“Methyl N-(3-hydroxyphenyl)carbamate” is used in herbicide research . It is a compound that has been used in the study of various herbicides and their effects on different plant species .
Agonist of Human Estrogen and Progesterone Receptors
Various carbamates, including “Methyl N-(3-hydroxyphenyl)carbamate”, have been shown to act as weak agonists of the human estrogen receptor (hER) and human progesterone receptor (hPR) in breast (MCF-7) and endometrial (Ishikawa) cancer cells .
Safety and Hazards
“Methyl (3-hydroxyphenyl)carbamate” is classified as a potentially hazardous substance. It may cause skin irritation, allergic skin reaction, and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it .
Future Directions
“Methyl (3-hydroxyphenyl)carbamate” and its derivatives have shown potential in various fields. For instance, some (3-benzyl-5-hydroxyphenyl)carbamates have shown potent in vitro inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that 3-hydroxyphenylcarbamates could be a new class of antitubercular agents .
Mechanism of Action
Mode of Action
The mode of action of Methyl N-(3-hydroxyphenyl)carbamate involves electrophilic amination. This process occurs when the compound is combined with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C . The result is a regioselective formation of various aminophenylcarbamates .
Biochemical Pathways
It is known that carbamates, in general, can be degraded by microbes through enzymatic hydrolysis of the carbamate ester or amide linkage . This process leads to the formation of respective dihydroxy aromatic intermediates .
Pharmacokinetics
It is known that the compound has a molecular weight of 16716 , which may influence its bioavailability.
Result of Action
It is known that the compound can undergo amination to form various aminophenylcarbamates .
Action Environment
The action, efficacy, and stability of Methyl N-(3-hydroxyphenyl)carbamate can be influenced by various environmental factors. It is known that the compound is stable at room temperature .
properties
IUPAC Name |
methyl N-(3-hydroxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQCJGNKKIRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159967 | |
Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3-hydroxyphenyl)carbamate | |
CAS RN |
13683-89-1 | |
Record name | Methyl N-(3-hydroxyphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13683-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbanilic acid, m-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3-hydroxyphenyl)-carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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